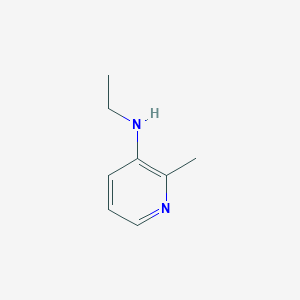

N-ethyl-2-methylpyridin-3-amine

CAS No.: 1346544-43-1

Cat. No.: VC2857320

Molecular Formula: C8H12N2

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346544-43-1 |

|---|---|

| Molecular Formula | C8H12N2 |

| Molecular Weight | 136.19 g/mol |

| IUPAC Name | N-ethyl-2-methylpyridin-3-amine |

| Standard InChI | InChI=1S/C8H12N2/c1-3-9-8-5-4-6-10-7(8)2/h4-6,9H,3H2,1-2H3 |

| Standard InChI Key | KMFBUFMVRYPIBY-UHFFFAOYSA-N |

| SMILES | CCNC1=C(N=CC=C1)C |

| Canonical SMILES | CCNC1=C(N=CC=C1)C |

Introduction

Chemical Structure and Properties

Structural Characteristics

N-ethyl-2-methylpyridin-3-amine features a pyridine ring as its core structure with specific substitutions. The compound contains an ethyl group attached to the nitrogen atom at the 3-position of the pyridine ring and a methyl group at the 2-position. This arrangement distinguishes it from other isomeric forms such as N-ethyl-3-methylpyridin-2-amine and N-ethyl-6-methylpyridin-2-amine, which have different substitution patterns .

Physical and Chemical Properties

The physical and chemical properties of N-ethyl-2-methylpyridin-3-amine are summarized in Table 1 below:

| Property | Value |

|---|---|

| Molecular Formula | C8H12N2 |

| Molecular Weight | 136.19 g/mol |

| Physical State | Not explicitly stated in literature, likely a liquid or solid at room temperature |

| Standard InChI | InChI=1S/C8H12N2/c1-3-9-8-5-4-6-10-7(8)2/h4-6,9H,3H2,1-2H3 |

| Standard InChIKey | KMFBUFMVRYPIBY-UHFFFAOYSA-N |

| SMILES | CCNC1=C(N=CC=C1)C |

| PubChem Compound ID | 67266326 |

Table 1: Physical and Chemical Properties of N-ethyl-2-methylpyridin-3-amine

The compound's heterocyclic structure with two nitrogen atoms contributes to its basic character. The secondary amine (-NH) group makes it capable of participating in hydrogen bonding as both a donor and acceptor. The presence of the pyridine nitrogen adds to its ability to act as a Lewis base in various chemical reactions.

Spectroscopic Identification

Analytical Techniques

Several analytical techniques can be employed to identify and characterize N-ethyl-2-methylpyridin-3-amine. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is valuable for structural elucidation. The aromatic protons of the pyridine ring, methyl group protons, and ethyl group protons would display characteristic signals in the 1H NMR spectrum.

Infrared (IR) spectroscopy can identify functional groups such as the secondary amine (N-H stretching around 3300-3500 cm-1) and the aromatic C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry

Mass spectrometric analysis provides important information about the molecular weight and fragmentation pattern of N-ethyl-2-methylpyridin-3-amine. Based on the collision cross-section data available, the compound shows the following mass spectrometry characteristics:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 137.10733 | 127.8 |

| [M+Na]+ | 159.08927 | 140.9 |

| [M+NH4]+ | 154.13387 | 136.9 |

| [M+K]+ | 175.06321 | 133.9 |

| [M-H]- | 135.09277 | 130.7 |

| [M+Na-2H]- | 157.07472 | 135.9 |

| [M]+ | 136.09950 | 130.5 |

| [M]- | 136.10060 | 130.5 |

Table 2: Mass Spectrometry Data for N-ethyl-2-methylpyridin-3-amine

Reactivity and Chemical Behavior

General Reactivity

The reactivity of N-ethyl-2-methylpyridin-3-amine is primarily determined by its amine functional group and the pyridine ring structure. The secondary amine group can participate in various reactions:

-

Nucleophilic substitution: The nitrogen atom of the secondary amine can act as a nucleophile in reactions with electrophiles.

-

Acylation and alkylation: The amine nitrogen can undergo further functionalization through reactions with acyl chlorides, acid anhydrides, or alkyl halides.

-

Oxidation: The compound may undergo oxidation reactions, particularly at the secondary amine.

-

Coordination chemistry: Both nitrogen atoms (pyridine and amine) can coordinate with metal ions to form complexes.

Applications in Synthetic Chemistry

N-ethyl-2-methylpyridin-3-amine may serve as a valuable building block in organic synthesis due to its functional groups and reactivity pattern.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume